![molecular formula C23H25ClN2O2S B4790988 N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide](/img/structure/B4790988.png)
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide
Overview
Description
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide, commonly known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
Mechanism of Action
CEP-33779 inhibits the activity of the transcription factor NF-κB by binding to the kinase IKKβ, which is responsible for the phosphorylation and activation of the NF-κB pathway. By inhibiting the activity of IKKβ, CEP-33779 prevents the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in various preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune-mediated tissue damage. In addition, CEP-33779 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of CEP-33779 is its specificity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of CEP-33779 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of CEP-33779. One potential direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another potential direction is the investigation of the potential therapeutic applications of CEP-33779 in other diseases such as neurodegenerative disorders and metabolic diseases. Additionally, the combination of CEP-33779 with other therapeutic agents may enhance its efficacy and broaden its therapeutic applications.
Scientific Research Applications
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB activity by CEP-33779 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune-mediated tissue damage.
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2S/c1-4-6-7-21(27)26(18-12-14-19(28-3)15-13-18)23-25-22(20(5-2)29-23)16-8-10-17(24)11-9-16/h8-15H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGAZZJNBILHIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=C(S2)CC)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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